molecular formula C21H28ClN3O2 B7002493 N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide

N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide

Cat. No.: B7002493
M. Wt: 389.9 g/mol
InChI Key: OTDATKCKGVCSGX-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a chlorophenyl group, and an oxan-4-yl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O2/c1-15(2)14-24(16(3)18-6-4-5-7-19(18)22)21(26)20-8-11-25(23-20)17-9-12-27-13-10-17/h4-8,11,15-17H,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDATKCKGVCSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C1=CC=CC=C1Cl)C(=O)C2=NN(C=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Oxan-4-yl Moiety: The oxan-4-yl group is typically introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate oxan-4-yl halide.

    Final Amidation: The final step involves the amidation reaction, where the intermediate compound reacts with 2-methylpropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the chlorophenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chlorophenyl)ethyl]-N-(2-methylpropyl)-1-(oxan-4-yl)pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxan-4-yl moiety and the specific substitution pattern on the pyrazole ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

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